molecular formula C18H12Cl3N3O4S2 B11054757 2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid

2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid

Cat. No.: B11054757
M. Wt: 504.8 g/mol
InChI Key: RQQRIYPLZDAVNN-UHFFFAOYSA-N
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Description

2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chlorinated benzoic acid core, a thiadiazole ring, and a dichlorophenoxy methyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic rings.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) ion channel, which plays a role in various physiological processes . The compound binds to the TRPM4 channel, blocking its activity and thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is unique due to its combination of a chlorinated benzoic acid core, a thiadiazole ring, and a dichlorophenoxy methyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H12Cl3N3O4S2

Molecular Weight

504.8 g/mol

IUPAC Name

2-chloro-4-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C18H12Cl3N3O4S2/c19-9-1-4-14(13(21)5-9)28-7-16-23-24-18(30-16)29-8-15(25)22-10-2-3-11(17(26)27)12(20)6-10/h1-6H,7-8H2,(H,22,25)(H,26,27)

InChI Key

RQQRIYPLZDAVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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